アサリニン

概要

説明

Asarinin is a furofuran lignan, a type of natural compound found in various plants. It is a major constituent of Asiasari Radix, derived from the roots of Asarum heterotropoides var. mandshuricum. Traditionally, Asiasari Radix has been used in Korea, China, and Japan for its antipyretic, analgesic, and antitussive properties . Asarinin has attracted attention due to its strong biological activities, including anti-cancer, anti-proliferative, antioxidative, and antibacterial properties .

科学的研究の応用

Pharmacological Properties

Asarinin exhibits a range of pharmacological effects, including:

- Antimigraine Activity : Recent research highlights Asarinin's potential as a modulator in migraine management through the OPRM1 pathway. Molecular docking studies indicate a strong binding affinity to the Calcitonin Gene-Related Peptide (CGRP) receptor, which is crucial in migraine pathophysiology. The compound shows favorable pharmacokinetics and a good safety profile, making it a promising candidate for further clinical investigation in migraine therapies .

- Anticancer Effects : Asarinin has demonstrated significant anticancer properties, particularly in gastric precancerous lesions. Studies show that it inhibits cell proliferation and induces apoptosis in malignant cells by enhancing reactive oxygen species (ROS) levels and modulating the STAT3 signaling pathway. In vivo experiments reveal that Asarinin can halt the progression of gastric precancerous lesions by promoting ROS accumulation and inhibiting tumor growth .

- Pulmonary Fibrosis Treatment : In models of bleomycin-induced pulmonary fibrosis, Asarinin has been shown to attenuate fibrosis through the activation of PPARγ. This mechanism involves inhibiting TGF-β signaling pathways and preventing fibroblast-to-myofibroblast transition, indicating its potential as a therapeutic agent for chronic lung diseases .

Antimigraine Activity

A study investigated the role of Asarinin in migraine management through its interaction with CGRP receptors. The findings suggest that Asarinin not only binds effectively to these receptors but also exhibits neuroprotective properties that may mitigate neuronal damage during migraine episodes. The integration of molecular dynamics simulations further supports its candidacy as a therapeutic agent .

Gastric Precancerous Lesions

In vitro and in vivo studies demonstrated that Asarinin induces apoptosis in human gastric epithelial cells and inhibits tumor progression in animal models. The compound's ability to enhance intracellular ROS levels was crucial for its anticancer effects, providing a basis for its use in treating gastric precancerous lesions .

Pulmonary Fibrosis

Research on pulmonary fibrosis models revealed that Asarinin significantly reduced fibrotic changes in lung tissue. Its mechanism involves the modulation of key signaling pathways associated with fibrosis development, highlighting its therapeutic potential for chronic respiratory diseases .

Data Tables

| Application | Mechanism | Key Findings |

|---|---|---|

| Antimigraine | OPRM1 pathway modulation | Strong binding to CGRP receptor; neuroprotective effects |

| Cancer Treatment | Induction of apoptosis via ROS modulation | Inhibition of cell proliferation; reversal of precancerous lesions |

| Pulmonary Fibrosis | Activation of PPARγ | Attenuation of fibrotic changes; inhibition of TGF-β signaling |

作用機序

Target of Action

Asarinin primarily targets Peroxisome proliferator-activated receptor gamma (PPARγ) and Epidermal growth factor receptor (EGFR) . PPARγ is an important target for the prevention and treatment of pulmonary fibrosis . EGFR is a protein that resides on the cell surface and is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor alpha .

Mode of Action

Asarinin interacts with its targets, leading to a series of changes in the cell. It has been found to attenuate pulmonary fibrosis by activating PPARγ . This effect was significantly inhibited by the PPARγ inhibitor GW9662 . Asarinin also inhibits Transforming growth factor beta 1 (TGF‐β1)‐induced fibroblast‐to‐myofibroblast transition .

Pharmacokinetics

One study found that methyl kakuol, a compound related to asarinin, showed a high plasma concentration . More research is needed to fully understand the ADME properties of Asarinin and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Asarinin’s action are profound. It effectively attenuates pulmonary fibrosis . It also increases intracellular dopamine levels and enhances L-DOPA-induced increases in dopamine levels . Asarinin induces cyclic AMP-dependent protein kinase A (PKA) signaling, leading to increased cyclic AMP-response element binding protein (CREB) and tyrosine hydroxylase (TH) phosphorylation, which in turn stimulates dopamine production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Asarinin. For example, light conditions in growing environments can promote the amount of Asarinin by regulating photosynthesis and the activities of phenylpropanoid biosynthetic enzymes . More research is needed to fully understand how various environmental factors influence the action of Asarinin.

生化学分析

Biochemical Properties

Asarinin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to stimulate the activation of caspase-3, caspase-8, and caspase-9 in ovarian cancer cells . These interactions contribute to its pharmacological effects, including its cytotoxicity against cancer cells .

Cellular Effects

Asarinin has a profound impact on various types of cells and cellular processes. It has been shown to effectively attenuate pulmonary fibrosis in a model constructed using bleomycin in mice . Asarinin also inhibits TGF-β1-induced fibroblast-to-myofibroblast transition in vitro . Furthermore, it has been found to increase intracellular dopamine levels and enhance L-DOPA-induced increases in dopamine levels in rat adrenal pheochromocytoma (PC12) cells .

Molecular Mechanism

Asarinin exerts its effects at the molecular level through various mechanisms. It not only inhibits the canonical Smad pathway of TGF-β but also the non-canonical AKT and MAPK pathways by activating PPARγ . In ovarian cancer cells, it induces caspase-dependent apoptotic cell death .

Temporal Effects in Laboratory Settings

The effects of Asarinin change over time in laboratory settings. For instance, it has been shown to inhibit the viability of rheumatoid arthritis synovial fibroblasts (RASFs) in a dose- and time-dependent manner .

Dosage Effects in Animal Models

The effects of Asarinin vary with different dosages in animal models. For example, in a collagen-induced arthritis (CIA) mouse model, Asarinin was given orally before the onset of arthritis, and it was found to inhibit the macroscopic score and the frequency of arthritis .

Metabolic Pathways

Asarinin is involved in various metabolic pathways. For instance, at high altitude, nitrogen metabolism in leaves was enhanced, while carbon metabolism in roots was enhanced .

準備方法

Asarinin can be synthesized from sesamin, another lignan found in sesame oil. The conversion of sesamin into asarinin involves the use of solid acid catalysts. Citric acid loaded on zeolite beta (CTAH) has been identified as an optimal catalyst for this conversion. The reaction conditions for the highest yield of asarinin include a temperature of 85°C, a reaction time of 2.7 hours, and a catalyst amount of 1.6% . Industrial production methods also involve the use of acid clay bleaching and deodorization at high temperatures to convert sesamin into asarinin .

化学反応の分析

Asarinin undergoes various chemical reactions, including oxidation and reduction. For instance, sesamin can be oxidized by potassium permanganate under acidic conditions to yield asarinin . Common reagents used in these reactions include citric acid and potassium permanganate. The major products formed from these reactions are asarinin and other furofuran lignans.

類似化合物との比較

Asarinin is similar to other furofuran lignans such as sesamin and sesamolin. Compared to sesamin, asarinin has stronger biological activities, including higher antioxidative and anti-cancer properties . Sesamin and sesamolin also exhibit antioxidative properties and have been shown to inhibit free radical formation and protect neurons against oxidative stress . asarinin’s unique ability to enhance dopamine biosynthesis and protect against cytotoxicity sets it apart from these similar compounds .

Similar Compounds::- Sesamin

- Sesamolin

- (+)-Sesamin

- (−)-Sesamin

生物活性

Asarinin, a furofuran lignan primarily derived from sesame oil, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological potential, including anti-cancer, antioxidative, antibacterial, and neuroprotective properties. The following sections will detail the mechanisms of action, pharmacokinetics, and case studies highlighting the compound's efficacy.

Overview of Asarinin

Asarinin is produced through the oxidation of sesamin by potassium permanganate under acidic conditions. It has been reported to exhibit stronger physiological activities than sesamin, including:

- Anti-cancer activity : Asarinin has shown potential in inducing apoptosis in cancer cells and inhibiting metastasis.

- Antioxidative properties : It effectively scavenges free radicals, demonstrating a higher inhibition rate on DPPH free radicals compared to sesamin.

- Antibacterial effects : Asarinin exhibits significant antibacterial activity against various pathogens.

- Cytotoxicity : Asarinin has demonstrated cytotoxic effects in vitro, with IC50 values of 67.25 μM in MCF-7 breast cancer cells compared to 98.57 μM for sesamin . This indicates a stronger potential for inducing cell death in cancerous tissues.

- Enzyme Activation : Research indicates that asarinin enhances the activity and gene expression of fatty acid oxidation enzymes more effectively than sesamin .

- Cytochrome P450 Inhibition : Asarinin inhibits several cytochrome P450 enzymes (CYP2C9, CYP3A4, CYP2E1), which are crucial for drug metabolism. This inhibition can lead to significant drug-drug interactions (DDIs) when co-administered with other medications .

Pharmacokinetics

Asarinin's pharmacokinetic profile suggests favorable absorption and distribution characteristics:

- Gastrointestinal Absorption : High intestinal absorption rate (97.81%) indicates effective bioavailability.

- Blood-Brain Barrier Penetration : Calculated permeability through the blood-brain barrier is promising (-0.862 log BB), suggesting potential central nervous system effects .

- Half-life Values : The half-life (T1/2) varies across species, with human liver microsomes showing a T1/2 of 88 minutes, indicating moderate metabolic stability .

Case Study 1: Anti-Cancer Properties

A study explored the anti-cancer effects of asarinin on MCF-7 cells, revealing that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The results indicated that asarinin could be a viable candidate for breast cancer treatment due to its selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study 2: Neuroprotective Effects in Migraine Management

Recent research has highlighted asarinin's potential in managing migraines by modulating the Calcitonin Gene-Related Peptide (CGRP) pathway. Molecular docking studies revealed strong binding affinity between asarinin and CGRP receptors, suggesting it may serve as a therapeutic agent for migraine relief . The compound's analgesic properties further support its role in pain management.

Comparative Data Table

| Biological Activity | Asarinin | Sesamin |

|---|---|---|

| IC50 in MCF-7 Cells | 67.25 μM | 98.57 μM |

| DPPH Inhibition Rate | 43.3% | 27.2% |

| Fatty Acid Oxidation Enzyme Activation | Stronger effect | Weaker effect |

| CYP Inhibition | CYP2C9, CYP3A4, CYP2E1 | Not reported |

特性

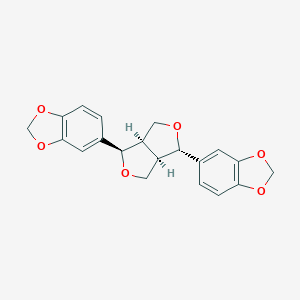

IUPAC Name |

5-[(3R,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYUIKBAABKQKQ-WZBLMQSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)[C@@H](O1)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201033462 | |

| Record name | (+)-Episesamin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201033462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133-05-1, 133-03-9 | |

| Record name | Asarinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AI 3-21202 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Asarinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Episesamin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201033462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASARININ, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6PWY73ZGT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ASARININ, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3RVX72NMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。